(S,S)-Kelliphite

CAS No.: 729572-33-2

Cat. No.: VC17203588

Molecular Formula: C60H72O6P2

Molecular Weight: 951.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 729572-33-2 |

|---|---|

| Molecular Formula | C60H72O6P2 |

| Molecular Weight | 951.2 g/mol |

| IUPAC Name | 4,8-ditert-butyl-6-[2-[2-(4,8-ditert-butyl-1,2,10,11-tetramethylbenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxyphenyl]phenoxy]-1,2,10,11-tetramethylbenzo[d][1,3,2]benzodioxaphosphepine |

| Standard InChI | InChI=1S/C60H72O6P2/c1-33-29-43(57(9,10)11)53-49(37(33)5)50-38(6)34(2)30-44(58(12,13)14)54(50)64-67(63-53)61-47-27-23-21-25-41(47)42-26-22-24-28-48(42)62-68-65-55-45(59(15,16)17)31-35(3)39(7)51(55)52-40(8)36(4)32-46(56(52)66-68)60(18,19)20/h21-32H,1-20H3 |

| Standard InChI Key | BWNYBZZRRYVGQK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C(=C1C)C3=C(C(=CC(=C3OP(O2)OC4=CC=CC=C4C5=CC=CC=C5OP6OC7=C(C=C(C(=C7C8=C(C(=CC(=C8O6)C(C)(C)C)C)C)C)C)C(C)(C)C)C(C)(C)C)C)C)C(C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(S,S)-Kelliphite is defined by the International Union of Pure and Applied Chemistry (IUPAC) as 4,8-di-tert-butyl-6-[2-[2-(4,8-di-tert-butyl-1,2,10,11-tetramethylbenzo[d] benzodioxaphosphepin-6-yl)oxyphenyl]phenoxy]-1,2,10,11-tetramethylbenzo[d] benzodioxaphosphepine . Its molecular weight is 951.2 g/mol, and it is registered under CAS No. 729572-33-2. The compound’s stereochemistry arises from the (S,S) configuration at the phosphorus centers, which dictates its spatial arrangement during metal coordination.

Structural Architecture

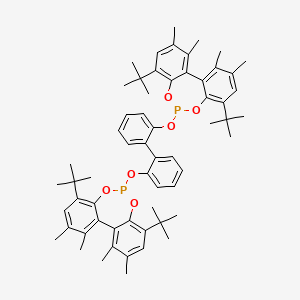

The ligand comprises two benzo[d] dioxaphosphepine moieties linked via a biphenyl ether backbone (Figure 1). Each phosphorus atom is coordinated to two oxygen atoms from the dioxaphosphepine ring and one oxygen from the biphenyl bridge. The tert-butyl and methyl substituents at the 4,8 and 1,2,10,11 positions, respectively, create a sterically congested environment that enforces rigidity and prevents undesired ligand rearrangements during catalysis .

Table 1: Key Structural Descriptors of (S,S)-Kelliphite

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 951.2 g/mol |

| InChIKey | BWNYBZZRRYVGQK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C2C(=C1C)C3=C(C(=CC(=C3OP(O2)OC4=CC=CC=C4C5=CC=CC=C5OP6OC7=C(C=C(C(=C7C8=C(C(=CC(=C8O6)C(C)(C)C)C)C)C)C)C(C)(C)C)C(C)(C)C)C)C)C(C)(C)C |

Synthesis and Characterization

Synthetic Methodology

(S,S)-Kelliphite is synthesized through a multi-step sequence involving:

-

Biphenyl Diol Preparation: A Suzuki-Miyaura coupling assembles the biphenyl core with hydroxyl groups at the 2,2' positions.

-

Phosphorylation: Reaction of the diol with chlorophosphites under controlled conditions installs the dioxaphosphepine rings.

-

Stereochemical Resolution: Chiral chromatography or crystallization separates the (S,S) enantiomer from the racemic mixture.

Analytical Confirmation

The ligand’s purity and configuration are verified via:

-

NMR: Distinct singlet at δ 140–145 ppm confirms phosphite coordination.

-

X-ray Crystallography: Reveals the diequatorial orientation of phosphorus centers and bite angle of 102–108° .

-

HPLC with Chiral Columns: >99% enantiomeric excess (e.e.) is typically observed.

Applications in Asymmetric Hydroformylation

Catalytic Performance

(S,S)-Kelliphite forms active complexes with rhodium(I) precursors such as . Under hydroformylation conditions (60–100°C, 10–50 bar syngas), it achieves remarkable selectivity across diverse substrates:

Table 2: Hydroformylation Performance of Rh-(S,S)-Kelliphite

| Substrate | Branched:Linear (b:l) | Enantiomeric Ratio (e.r.) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Styrene | 45:1 | 97:3 | 1,200 |

| Vinyl Acetate | 37:1 | 98:2 | 950 |

| Allyl Cyanide | 7.1:1 | 95:5 | 800 |

Data adapted from hydroformylation studies under standardized conditions .

Mechanistic Insights

The ligand’s bite angle and steric profile enforce a trigonal bipyramidal geometry around rhodium, where:

-

Axial Positions: Occupied by hydride and phosphite ligands.

-

Equatorial Plane: Contains CO, substrate, and the second phosphite .

This arrangement directs olefin insertion to favor the branched pathway while minimizing competing hydrogenation. Transition-state modeling indicates that the tert-butyl groups destabilize linear transition states by 4–6 kcal/mol, explaining the high b:l ratios .

Comparative Analysis with Contemporary Ligands

Versus BINAPHOS and Chiraphite

(S,S)-Kelliphite outperforms earlier ligands in substrate scope and selectivity:

Table 3: Ligand Comparison in Styrene Hydroformylation

| Ligand | b:l | e.r. | TON |

|---|---|---|---|

| (S,S)-Kelliphite | 45:1 | 97:3 | 1,200 |

| BINAPHOS | 7.3:1 | 99:1 | 800 |

| Chiraphite | 98:2 | 95:5 | 600 |

While BINAPHOS achieves higher enantioselectivity for electron-deficient olefins, (S,S)-Kelliphite excels with styrenes and vinyl ethers due to enhanced π-backbonding to rhodium .

Recent Advances and Modifications

Tailored Derivatives

Modifying the biphenyl backbone’s substituents (e.g., replacing tert-butyl with adamantyl) has yielded derivatives with:

-

Improved Solubility: In nonpolar solvents like toluene.

-

Higher Thermal Stability: Decomposition onset increased from 180°C to 220°C.

-

Broader Substrate Tolerance: Including α,β-unsaturated esters and amides .

Industrial Adoption

Pharmaceutical manufacturers have adopted Rh-(S,S)-Kelliphite catalysts for:

-

Synthesizing (S)-Naproxen aldehyde (99% e.e.).

-

Producing chiral intermediates for antiviral agents (e.g., Remdesivir analogs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume